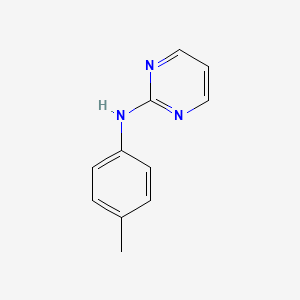
N-(4-Methylphenyl)pyrimidin-2-amine
Übersicht
Beschreibung
“N-(4-Methylphenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H11N3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is N-(4-methylphenyl)-N-(2-pyrimidinyl)amine .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include “this compound”, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring linked to a phenyl ring. The phenyl ring carries a methyl group . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are also significant .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Anticancer Research
N-(4-Methylphenyl)pyrimidin-2-amine derivatives have shown potential in anticancer research. Loidreau et al. (2020) synthesized various derivatives envisioned as potent analogues of MPC-6827, an anticancer agent. They reported antiproliferative activity against human colorectal cancer cell lines, indicating the compound's relevance in cancer treatment research (Loidreau et al., 2020).
Histone Demethylase Inhibition
The compound also plays a role in the study of histone lysine demethylase inhibitors. Bavetsias et al. (2016) describe N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of histone N-methyl lysine demethylases, suggesting its utility in epigenetic research (Bavetsias et al., 2016).
Synthesis of Heterocyclic Compounds
El-Deeb et al. (2008) focused on synthesizing new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, demonstrating the compound's utility in the preparation of new heterocyclic compounds, which are important in various scientific applications (El-Deeb et al., 2008).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized derivatives of this compound and examined their antimicrobial and antitubercular activities, highlighting its potential in developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Neurodegenerative Disease Research
Mohamed et al. (2011) investigated 2,4-disubstituted pyrimidine derivatives as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, indicating the compound's relevance in research on Alzheimer's and other neurodegenerative diseases (Mohamed et al., 2011).
Psoriasis Treatment
Research by Zhu et al. (2020) on N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives for their potential in treating psoriasis demonstrates another medical application of this compound (Zhu et al., 2020).
Wirkmechanismus
Target of Action
N-(4-Methylphenyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . The primary targets of this compound are organisms causing sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . It also inhibits protein kinases , essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of protein kinases, it prevents the transfer of phosphate from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . This inhibition disrupts cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and differentiation. By inhibiting protein kinases, it disrupts the signaling processes that regulate these pathways . This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact its bioavailability and distribution within the body.
Result of Action
The compound exhibits antitrypanosomal and antiplasmodial activities . Some derivatives of 2-aminopyrimidine have shown to be active in low micromolar to submicromolar concentration . By inhibiting protein kinases, it can also exert anticancer potential .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-(4-Methylphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including DNA and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their activity. For instance, this compound has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell growth and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as DNA and proteins, leading to inhibition or activation of their functions. For example, this compound has been shown to inhibit DNA replication by binding to the DNA strands and preventing the action of DNA polymerase . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have demonstrated that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has also been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-3-5-10(6-4-9)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYMBRUDOKZGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



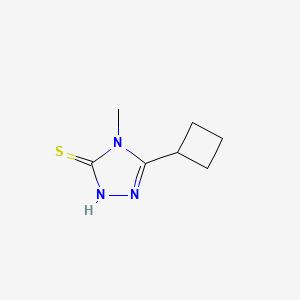
![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)
![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)

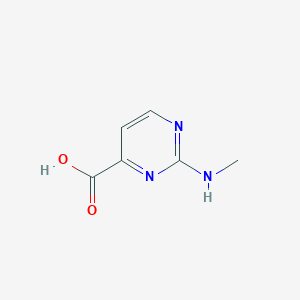


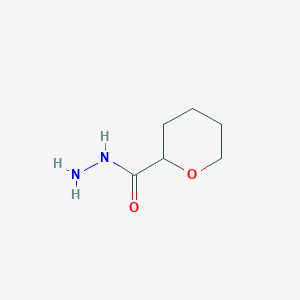
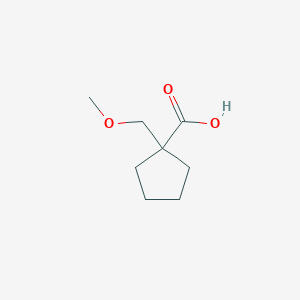
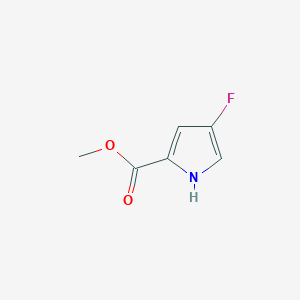
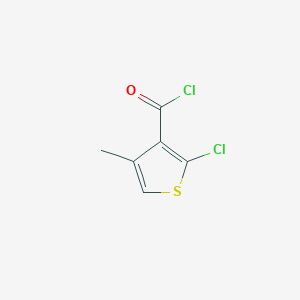

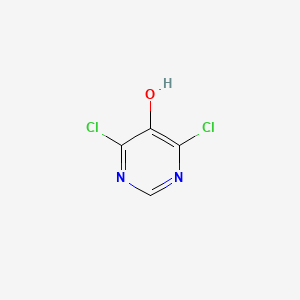
![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)